molecular formula C12H8N2O2S B3023563 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16233-52-6

3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3023563
CAS No.: 16233-52-6
M. Wt: 244.27 g/mol
InChI Key: NPMWBTAEPHMLFT-UHFFFAOYSA-N
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Description

3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining a thieno and pyrimidine moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Future Directions

Thienopyrimidines are characterized by various therapeutic activities and are important in medicinal chemistry. Developing kinase inhibitors as anticancer medicines continue to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .

Biochemical Analysis

Biochemical Properties

Similar compounds, such as N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine derivatives, have been shown to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells . These compounds also demonstrated inhibitory activities against CDK6, a cyclin-dependent protein kinase

Cellular Effects

Related compounds have been shown to inhibit the proliferation of human breast cancer cells and human gastric cancer cells . This suggests that 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to inhibit CDK6 . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thieno or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl or thieno rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted thieno[3,2-d]pyrimidine derivatives.

Scientific Research Applications

3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-7H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMWBTAEPHMLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236967
Record name 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16233-52-6
Record name 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16233-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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